molecular formula C7H9NO4S B1585598 Benzenesulfonic acid, 5-amino-2-methoxy- CAS No. 6470-17-3

Benzenesulfonic acid, 5-amino-2-methoxy-

Cat. No. B1585598
CAS RN: 6470-17-3
M. Wt: 203.22 g/mol
InChI Key: JXZGTFLJFKLVAX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, specifically 5-amino-2-methoxybenzenesulfonic acid, is an organic compound characterized by the molecular formula C7H9NO4S . Its physical form manifests as a white, crystalline solid .


Synthesis Analysis

The synthesis of 2-amino-5-methoxybenzenesulfonic acid involves the use of orthodichlorobenzene or trichlorobenzene as a solvent . The production technique of this product currently has two kinds .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-methoxybenzenesulfonic acid is characterized by a molecular formula of CHNOS, an average mass of 203.216 Da, and a monoisotopic mass of 203.025223 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-methoxybenzenesulfonic acid include a molecular formula of CHNOS, an average mass of 203.216 Da, and a monoisotopic mass of 203.025223 Da .

Scientific Research Applications

Organic Synthesis

5-Amino-2-methoxybenzenesulfonic acid is a valuable reagent in the synthesis of complex organic compounds. Its presence in a reaction can introduce sulfonamide groups, which are pivotal in creating a variety of organic molecules, particularly pharmaceuticals .

Dye Manufacturing

This compound serves as a precursor in the production of dyes. Its molecular structure allows for the creation of azo dyes, which are widely used for their vivid colors and stability in many industrial applications .

Analytical Chemistry

In analytical chemistry, 5-Amino-2-methoxybenzenesulfonic acid is used as a standard or reagent due to its purity and stability. It helps in the accurate determination of other substances within a sample .

Electrochemical Applications

The electrochemical properties of 5-Amino-2-methoxybenzenesulfonic acid make it suitable for use in electrochemical degradation studies. It undergoes degradation on a boron-doped diamond electrode, which is significant in environmental chemistry for pollutant analysis .

Pharmaceutical Research

Due to its sulfonamide group, this compound is researched for its potential in pharmaceutical applications. Sulfonamides are known for their antibacterial properties, making this compound a candidate for drug development .

Material Science

In material science, 5-Amino-2-methoxybenzenesulfonic acid can be used to modify the surface properties of materials. This modification can enhance the material’s interaction with other chemicals, which is crucial in various manufacturing processes .

Biological Studies

The compound’s role in biological systems is also a subject of study. Its interaction with proteins and enzymes can provide insights into the design of new biomolecules or therapeutic agents .

Environmental Science

Lastly, the degradation products of 5-Amino-2-methoxybenzenesulfonic acid are studied for their environmental impact. Understanding its breakdown can help in assessing the ecological safety of related compounds .

Safety And Hazards

Handling 2-Amino-5-methoxybenzenesulfonic acid requires caution. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-amino-2-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGTFLJFKLVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064376
Record name Benzenesulfonic acid, 5-amino-2-methoxy-
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Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 5-amino-2-methoxy-

CAS RN

6470-17-3
Record name 5-Amino-2-methoxybenzenesulfonic acid
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Record name 6-Methoxymetanilic acid
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Record name Benzenesulfonic acid, 5-amino-2-methoxy-
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Record name Benzenesulfonic acid, 5-amino-2-methoxy-
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Record name 5-amino-2-methoxybenzenesulphonic acid
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Record name 5-Amino-2-methoxybenzenesulfonic acid
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Synthesis routes and methods

Procedure details

123 parts of fused p-anisidine are added dropwise over 30 minutes to 240 parts of 100% sulfuric acid, while keeping the temperature at 55°-60° C. After stirring for 15 minutes the p-anisidine is completely dissolved. This sulfuric acid solution is then run into 242 parts of 66% oleum over 30 minutes, while keeping the temperature at 30°-40° C. by cooling with an ice bath. Stirring is continued for 30 minutes at 40° C., after which time no more educt can be detected by HPLC. The batch is poured into 1000 parts of ice/water and the precipitated 4-methoxyaniline-3-sulfonic acid is filtered with suction and washed with 500 parts of ice/water, affording 179 parts of moist 97.0% 4-methoxyaniline-3-sulfonic acid, corresponding to a yield of 85%, based on p-anisidine. No more p-anisidine and no more 4-methoxyaniline-2-sulfonic acid is detectable by HPLC (<0.1%).
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fused p-anisidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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